molecular formula C13H15BrN2 B1397969 6-Bromo-1-cyclopentyl-3-methyl-1h-indazole CAS No. 947685-08-7

6-Bromo-1-cyclopentyl-3-methyl-1h-indazole

Cat. No.: B1397969
CAS No.: 947685-08-7
M. Wt: 279.18 g/mol
InChI Key: IRHUFJARLAXULO-UHFFFAOYSA-N
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Description

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole (CAS 947685-08-7) is a valuable chemical scaffold in medicinal chemistry research. It belongs to the indazole class of heterocyclic compounds, which are recognized as privileged structures in drug discovery due to their broad pharmaceutical potential . This brominated, N-cyclopentyl-substituted derivative is designed for the synthesis and exploration of novel bioactive molecules. The indazole core is a key pharmacophore in several FDA-approved therapies and clinical trial candidates, underscoring its significant research value . Scientific studies on closely related 6-bromo-1-cyclopentyl-indazole compounds have demonstrated promising biological activities, including potent cytotoxicity against human cancer cell lines (such as liver HEP3BPN 11, breast MDA 453, and leukemia HL 60) and antiangiogenic effects by inhibiting key pro-angiogenic cytokines like VEGF and TNFα . The bromine atom at the 6-position provides a versatile synthetic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers utilize this compound as a key intermediate in developing potential therapeutic agents for various diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-bromo-1-cyclopentyl-3-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHUFJARLAXULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)Br)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601266190
Record name 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947685-08-7
Record name 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=947685-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601266190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole typically involves the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in the presence of a base such as sodium carbonate and a catalyst like copper (II) acetate. The reaction is carried out in a solvent like 1,2-dichloroethane under an oxygen atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of indazole derivatives, including 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole. Research indicates that compounds with similar structural features exhibit significant activity against various cancer cell lines. For instance, derivatives of indazole have been reported to inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may possess similar properties worth exploring further .

Antiangiogenic Properties

The compound has also been evaluated for its antiangiogenic effects. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Certain indazole derivatives have shown promise in inhibiting angiogenic pathways, making them potential candidates for cancer therapy .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. For example, a common approach includes the bromination of cyclopentyl-substituted indazoles under controlled conditions to achieve high yields . The following table summarizes some key synthesis methods:

Synthesis MethodYieldConditions
Microwave-assisted synthesis86%Ethylene glycol at 200°C for 4.5 hours
Palladium-catalyzed couplingVariesInert atmosphere at elevated temperatures

These methodologies highlight the compound's versatility in synthetic applications and its potential for further development in pharmaceutical chemistry.

Structural Characteristics

The molecular structure of this compound features a bromine atom at the sixth position of the indazole ring, a cyclopentyl group at the first position, and a methyl group at the third position. This unique arrangement contributes to its chemical reactivity and biological activity .

Reactivity Profile

The bromination pattern and substituents can influence the compound's reactivity in various chemical reactions. Indazoles are known to participate in electrophilic aromatic substitution reactions and can serve as intermediates in synthesizing more complex organic molecules .

Case Study: Anticancer Screening

A study published in a reputable journal evaluated several indazole derivatives for their anticancer activity. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity against specific cancer cell lines compared to non-brominated analogs . This suggests that this compound may be a promising candidate for further investigation in cancer therapeutics.

Case Study: Electrochemical Applications

Another research effort focused on the electrochemical properties of similar brominated indazoles, demonstrating their potential as catalysts in organic transformations. The study highlighted how electrochemical methods could facilitate sustainable synthesis routes while minimizing waste .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Similar Indazole Derivatives

Structural and Molecular Comparisons

The table below compares key structural features and molecular properties of 6-Bromo-1-cyclopentyl-3-methyl-1H-indazole with analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
This compound 6-Br, 1-cyclopentyl, 3-Me C₁₃H₁₅BrN₂ ~285.18 (calculated) Kinase inhibitor scaffolds, MOF ligands -
6-Bromo-3-butyl-1H-indazole 6-Br, 3-butyl C₁₁H₁₃BrN₂ 253.14 Intermediate in organic synthesis
6-Bromo-4-fluoro-1H-indazole 6-Br, 4-F C₇H₄BrFN₂ 215.02 Anticancer research (e.g., kinase inhibition)
6-Bromo-3-(methylsulfonyl)-1H-indazole 6-Br, 3-SO₂Me C₈H₇BrN₂O₂S 274.95 High polarity; potential drug metabolite
5-Bromo-3-iodo-6-methyl-1H-indazole 5-Br, 3-I, 6-Me C₈H₆BrIN₂ 336.96 Radiolabeling or cross-coupling reactions
6-Bromo-3-chloro-1-methyl-1H-indazole 6-Br, 3-Cl, 1-Me C₈H₆BrClN₂ 245.50 Building block for halogenated ligands
Key Observations:
  • Electronic Effects : Bromine at position 6 is a common feature, but substitutions at positions 3 and 4 (e.g., fluoro in , sulfonyl in ) alter electron density and reactivity.
  • Functional Group Diversity : Esters (e.g., methyl carboxylates in ) and aldehydes (e.g., 6-bromo-1H-indazole-3-carbaldehyde in ) expand utility in derivatization.

Physicochemical Properties

  • Solubility : The cyclopentyl group in the target compound likely reduces water solubility compared to polar derivatives like 6-bromo-3-(methylsulfonyl)-1H-indazole .
  • Stability : Halogenated indazoles (e.g., bromo/chloro in ) are generally stable under ambient conditions, whereas iodo derivatives (e.g., ) may require light-sensitive storage.

Biological Activity

6-Bromo-1-cyclopentyl-3-methyl-1H-indazole (CAS No. 947685-08-7) is a synthetic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity, focusing on its anticancer, antiangiogenic, and antioxidant properties, along with its mechanisms of action and potential therapeutic applications.

Chemical Structure:
this compound is characterized by a bromine atom at the 6-position of the indazole ring and a cyclopentyl group at the 1-position. Its molecular formula is C12H12BrNC_{12}H_{12}BrN.

Synthesis:
The compound can be synthesized through the reaction of methyl 6-bromo-1H-indazole-4-carboxylate with cyclopentylboronic acid in the presence of sodium carbonate and copper(II) acetate as a catalyst in a solvent like 1,2-dichloroethane.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various human tumor cell lines, including A2780 (ovarian carcinoma) and A549 (lung adenocarcinoma).

IC50 Values:

  • A2780: IC50 values range from 4.21 to 18.6 µM for related indazole derivatives .
  • A549: Similar significant antiproliferative effects were observed.

The mechanism of action involves the inhibition of proangiogenic cytokines such as TNFα, VEGF, and EGF, which are crucial in tumor development and metastasis .

Antiangiogenic Properties

The compound has shown potential in inhibiting angiogenesis, which is vital for tumor growth and metastasis. It targets pathways that regulate blood vessel formation, thereby limiting tumor growth by depriving it of necessary nutrients.

Antioxidant Activity

In addition to its anticancer properties, this compound has been explored for its antioxidant capabilities. This activity is essential for reducing oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

The biological effects of this compound are mediated through several pathways:

  • Cytokine Inhibition: The compound inhibits key cytokines involved in inflammation and cancer progression.
  • PDE4 Inhibition: It has been identified as an inhibitor of phosphodiesterase type 4 (PDE4), which plays a role in cognitive function and inflammatory responses .

Case Studies

Several studies have highlighted the efficacy of indazole derivatives similar to this compound:

  • Kolesnikov et al. investigated new derivatives that exhibited potent antiproliferative activity against multiple myeloma cell lines with IC50 values as low as 0.64 μM .
  • Wang et al. designed azaindazole derivatives that demonstrated strong inhibition against pan-Pim kinases, suggesting a potential pathway for therapeutic intervention in cancer .

Summary Table of Biological Activities

Activity TypeTarget Cell LinesIC50 Values (µM)Mechanism of Action
AnticancerA27804.21 - 18.6Inhibition of proangiogenic cytokines
A549Significant
AntiangiogenicVariousN/AInhibition of angiogenesis
AntioxidantN/AN/AReduction of oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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